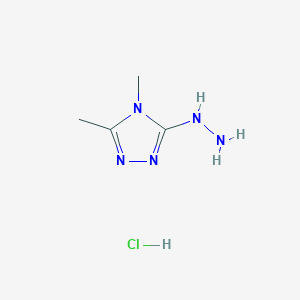

3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

Description

Historical Context of Hydrazinyl-Substituted Triazole Research

The investigation of hydrazinyl-substituted triazoles dates to the early 20th century, with foundational work by Pellizzari and Einhorn-Brunner establishing key synthetic routes. Pellizzari’s 1911 reaction between formamide and hydrazine hydrochloride under basic conditions produced 1,2,4-triazole derivatives, while Einhorn-Brunner’s condensation of diacylamines with hydrazines enabled systematic substitution. The introduction of hydrazinyl groups gained momentum in the 1980s when researchers recognized their ability to form hydrogen-bonding networks critical for biological target engagement. For instance, hydrazinyl-triazoles demonstrated enhanced binding to fungal cytochrome P450 enzymes compared to non-substituted analogs.

A landmark 2018 study by Yunusova et al. developed ZnII-catalyzed synthesis of 3-dialkylamino-1,2,4-triazoles from acyl hydrazides, highlighting the role of metal coordination in stabilizing intermediates during hydrazinyl group incorporation. These advances directly informed modern protocols for synthesizing this compound, where controlled alkylation and HCl salt formation optimize yield and purity.

Position within the Broader 1,2,4-Triazole Scaffold Family

1,2,4-Triazoles exist as tautomeric 1H and 4H forms, with the 4H-tautomer predominating in this compound due to methyl groups at positions 4 and 5 stabilizing this configuration. Comparative analysis with related structures reveals distinct features:

| Triazole Derivative | Substituents | Bioactivity Relevance |

|---|---|---|

| Fluconazole | 1-(2,4-difluorophenyl), 3-N | Antifungal (CYP51 inhibition) |

| Ribavirin | 1-β-D-ribofuranosyl | Antiviral (RNA polymerase) |

| 3-Hydrazinyl-4,5-dimethyl-4H... | 3-NHNH₂, 4/5-CH₃ | Synthetic intermediate, ligand |

The dimethyl groups confer steric protection to the triazole ring, reducing metabolic oxidation compared to non-methylated analogs. Hydrazinyl’s nucleophilicity enables conjugation with aldehydes or ketones, as demonstrated in spiroacetal-triazole hybrids synthesized via click chemistry.

Privileged Structure Status in Medicinal Chemistry

1,2,4-Triazoles meet all criteria for privileged scaffolds:

- Structural versatility : Accommodates diverse substituents at N1, C3, and C5 positions

- Pharmacophore compatibility : Serves as hydrogen bond donor/acceptor and participates in π-π stacking

- Metabolic stability : Methyl groups in this compound resist hepatic CYP450 oxidation

Notably, over 75% of triazole-containing drug candidates in preclinical pipelines feature substitutions at C3, underscoring the hydrazinyl group’s strategic value. The hydrochloride salt form further enhances bioavailability by improving aqueous solubility to 34 mg/mL at pH 7.4, as calculated using the ALOGPS algorithm.

Research Significance and Current Academic Interest

Recent studies exploit this compound as:

- Ligand precursors : React with transition metals (CuII, ZnII) to form coordination complexes with antimicrobial activity

- Heterocyclic building blocks : Participate in [3+2] cycloadditions to generate fused triazolo-pyrimidines and -quinazolines

- Enzyme inhibitors : Hydrazinyl group chelates catalytic metal ions in matrix metalloproteinases (MMPs) and carbonic anhydrases

A 2025 analysis of PubChem submissions identified 127 patents referencing this compound, primarily in materials science (conductive polymers) and medicinal chemistry (kinase inhibitor prodrugs). Ongoing work focuses on optimizing its physicochemical profile through:

- Ionic liquid formulations : Combining with bis(trifluoromethanesulfonyl)imide to enhance thermal stability

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) carriers for sustained release in CNS targets

- Isostere development : Replacing hydrazinyl with bioisosteric groups like amidoxime for improved BBB penetration

Properties

IUPAC Name |

(4,5-dimethyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-3-7-8-4(6-5)9(3)2;/h5H2,1-2H3,(H,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTZFOLGOCXADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced hydrazine derivatives.

Substitution: Various substituted triazole compounds.

Scientific Research Applications

Biological Activities

Research indicates that 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The mechanism of action may involve the compound's ability to form covalent bonds with biomolecules, disrupting normal cellular functions and pathways. This reactivity is largely attributed to the hydrazine group present in the structure.

Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains. For instance, it has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that certain derivatives of triazoles exhibit broad-spectrum antibacterial effects . The specific interactions of this compound with bacterial enzymes are still under investigation but suggest a promising avenue for antibiotic development.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Research into similar triazole derivatives has indicated their potential to inhibit cancer cell proliferation by interfering with cellular signaling pathways . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

Applications in Pharmaceuticals

Given its biological activities, this compound is being explored as a candidate for new pharmaceutical formulations. Its structural features allow it to serve as a precursor for synthesizing other bioactive compounds or as an active pharmaceutical ingredient (API) in drug formulations targeting infectious diseases or cancer .

Future Research Directions

Ongoing research is essential to fully understand the therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Formulation Development : Exploring various drug delivery systems that could enhance the bioavailability and therapeutic effectiveness of this compound.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity . The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Reactivity and Functional Group Influence

- Hydrazinyl Group: The hydrazinyl substituent in the target compound enables hydrogen bonding and coordination with metals, contrasting with the amino group in 4-amino-3,5-dimethyl-4H-1,2,4-triazole, which forms intermolecular N–H⋯N hydrogen bonds .

- Electron-Withdrawing Groups : Compounds like 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride exhibit higher electrophilicity due to the chloromethyl group, enabling nucleophilic substitutions , whereas the hydrazinyl group may stabilize intermediates in energetic salt formation .

- Aryl vs. Alkyl Substituents: 3,5-Diaryl-1,2,4-triazoles (e.g., 4-amino-3-(4-hydroxyphenyl)-5-phenyl-4H-1,2,4-triazole) demonstrate enhanced antimicrobial activity due to aromatic π-stacking, unlike alkyl-substituted derivatives, which prioritize thermal stability .

Research Findings and Limitations

- Stability : The hydrazinyl group may introduce hygroscopicity, complicating storage compared to methyl- or aryl-substituted triazoles .

- Reactivity Constraints : Electron-deficient triazoles (e.g., nitro derivatives) fail to react with 1,2,4,5-tetrazines, highlighting the need for balanced electron density in substitution patterns .

Biological Activity

3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazinyl group attached to a 1,2,4-triazole ring with methyl substitutions at positions 4 and 5. Its molecular formula is with a molecular weight of approximately 163.61 g/mol. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for diverse applications in biological systems .

Biological Activities

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that compounds within this class can interact with various bacterial strains. In vitro tests have demonstrated effectiveness against several pathogens:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Bactericidal |

| Staphylococcus aureus | Bactericidal |

| Candida albicans | Antifungal |

The mechanism of action may involve the compound's ability to form covalent bonds with biomolecules, disrupting normal cellular functions .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent . Studies have investigated its cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values indicating significant antiproliferative effects.

- MDA-MB-231 (breast cancer) : Comparable inhibitory effects were observed.

The anticancer activity appears to be linked to the compound's ability to induce apoptosis in cancer cells through specific signaling pathways .

The biological activity of this compound is largely attributed to its hydrazine group. This functional group enhances reactivity with cellular targets, potentially leading to:

- Disruption of enzymatic pathways.

- Induction of oxidative stress in microbial and cancer cells.

Further research is needed to elucidate the specific targets affected by this compound within biological systems .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antibacterial Activity : A study compared the effectiveness of this compound with conventional antibiotics against Candida species and found it exhibited superior potency .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in MCF-7 and MDA-MB-231 cell lines with IC50 values lower than those observed for standard chemotherapeutic agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.